Boc-DL-Lys(Dan)(Dan)-OH
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Overview
Description
Boc-DL-Lys(Dan)(Dan)-OH: is a synthetic compound used in various scientific research applications. The compound consists of a lysine derivative with two dansyl (Dan) groups and a Boc (tert-butyloxycarbonyl) protecting group. This compound is often used in peptide synthesis and biochemical studies due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-DL-Lys(Dan)(Dan)-OH typically involves the following steps:
Protection of Lysine: The lysine amino group is protected using a Boc group to prevent unwanted reactions during subsequent steps.
Dansylation: The protected lysine is then reacted with dansyl chloride to introduce the dansyl groups. This reaction usually occurs in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Boc-DL-Lys(Dan)(Dan)-OH can undergo substitution reactions where the Boc protecting group is removed under acidic conditions.
Oxidation and Reduction: The dansyl groups can participate in oxidation-reduction reactions, altering the compound’s fluorescence properties.
Common Reagents and Conditions:
Acidic Conditions: For deprotection of the Boc group, reagents like trifluoroacetic acid (TFA) are commonly used.
Bases: Triethylamine is often used in the dansylation step.
Major Products:
Deprotected Lysine Derivative: Removal of the Boc group yields the free lysine derivative with dansyl groups.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Boc-DL-Lys(Dan)(Dan)-OH is used as a building block in the synthesis of fluorescent peptides.
Biology:
Fluorescent Labeling: The compound is used to label proteins and peptides for fluorescence-based assays.
Medicine:
Diagnostic Tools: It can be used in the development of diagnostic assays due to its fluorescent properties.
Industry:
Biochemical Research: The compound is used in various biochemical research applications to study protein interactions and dynamics.
Mechanism of Action
Molecular Targets and Pathways: The primary mechanism of action of Boc-DL-Lys(Dan)(Dan)-OH involves its ability to fluoresce upon excitation. The dansyl groups absorb light and emit fluorescence, making the compound useful in tracking and studying molecular interactions.
Comparison with Similar Compounds
Boc-Lys(Dan)-OH: A similar compound with only one dansyl group.
Fmoc-Lys(Dan)-OH: Another lysine derivative with a different protecting group (Fmoc).
Uniqueness: Boc-DL-Lys(Dan)(Dan)-OH is unique due to the presence of two dansyl groups, which enhances its fluorescent properties compared to similar compounds with only one dansyl group.
Properties
IUPAC Name |
6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O6S/c1-23(2,3)32-22(29)25-18(21(27)28)12-6-7-15-24-33(30,31)20-14-9-10-16-17(20)11-8-13-19(16)26(4)5/h8-11,13-14,18,24H,6-7,12,15H2,1-5H3,(H,25,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXVVSQZXDFRRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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